

The Genesis of a Combination: A Technical History of Flupentixol and Melitracen

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Compound of Interest

Compound Name: *Deanxit*

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For Researchers, Scientists, and Drug Development Professionals

The fixed-dose combination of flupentixol and melitracen, marketed as **Deanxit**, represents a noteworthy chapter in the history of psychopharmacology. First introduced to the market in 1973 by the Danish pharmaceutical company Lundbeck, this combination of a thioxanthene antipsychotic and a tricyclic antidepressant was developed to address a spectrum of depressive and anxiety-related disorders.^[1] This technical guide delves into the historical development, preclinical rationale, and early clinical evaluation of this combination, providing a detailed overview for researchers and drug development professionals.

Individual Components: A Foundation in Neuroleptic and Antidepressant Discovery

The story of the flupentixol/melitracen combination begins with the independent development of its two constituent compounds.

Flupentixol: A typical antipsychotic from the thioxanthene class, flupentixol was developed by Lundbeck and introduced in 1965. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors.^{[2][3]} This dopaminergic antagonism is central to its antipsychotic effects. However, at lower doses (0.5 mg - 3 mg), flupentixol exhibits anxiolytic and antidepressant properties, a characteristic that would become pivotal in its later combination.^[2]

Melitracen: A tricyclic antidepressant, melitracen's development also originated with Lundbeck. Structurally related to other TCAs like amitriptyline, its primary mechanism involves the inhibition of norepinephrine and serotonin reuptake at the presynaptic terminals.[\[2\]](#) This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to mediate its antidepressant effects.

The Rationale for Combination: A Hypothesis of Synergistic Action

The decision to combine flupentixol and melitracen was rooted in the hypothesis of a synergistic therapeutic effect. The aim was to create a single medication that could simultaneously address both the depressive and anxiety components of mood disorders.[\[4\]](#) The low, non-neuroleptic dose of flupentixol was intended to provide anxiolysis without inducing the significant extrapyramidal side effects associated with higher antipsychotic doses. This anxiolytic effect was thought to complement the mood-elevating properties of the tricyclic antidepressant, melitracen.[\[4\]](#) This dual-action approach sought to offer a broader spectrum of activity and a potentially faster onset of action compared to monotherapy.[\[5\]](#)

Preclinical Evaluation: Early Experimental Paradigms

While specific preclinical studies on the flupentixol/melitracen combination from the late 1960s and early 1970s are not extensively documented in publicly available literature, the evaluation of such a combination would have relied on the established animal models of the era for assessing antidepressant and anxiolytic activity.

Experimental Protocols:

- Forced Swim Test (Porsolt's Test): Developed in the late 1970s, this model was a key tool for screening potential antidepressant drugs.[\[1\]](#)[\[6\]](#)
 - Methodology: Rats or mice are placed in a cylinder of water from which they cannot escape. After initial struggling, they adopt an immobile posture. The duration of immobility is measured. Antidepressant compounds were observed to decrease the duration of immobility, suggesting a "behavioral despair"-reversing effect.[\[6\]](#)

- Open Field Test: This test was used to assess locomotor activity and exploratory behavior, which can be altered by both anxiety and antidepressant medications.
 - Methodology: An animal is placed in a large, open arena. Parameters such as the distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded. Anxiolytic drugs typically increase the time spent in the center of the open field.

Pharmacological Profile: Receptor Binding and Pharmacokinetics

The efficacy of the flupentixol/melitracen combination is underpinned by the distinct yet complementary pharmacological profiles of its components.

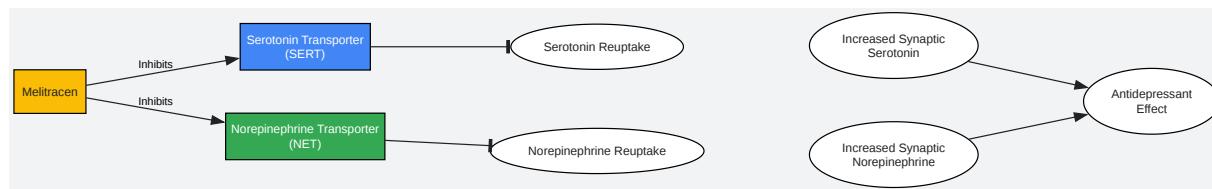
Pharmacodynamics

The synergistic effect is believed to arise from the simultaneous modulation of multiple neurotransmitter systems.

Flupentixol Signaling Pathway

Figure 1: Flupentixol's multi-receptor antagonist action at low doses.

Melitracen Signaling Pathway



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Figure 2: Melitracen's mechanism as a serotonin and norepinephrine reuptake inhibitor.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

Target	Flupentixol	Melitracen
Dopamine D1 Receptor	Data not consistently reported	Not Applicable
Dopamine D2 Receptor	~0.8 - 2.0	Not Applicable
Serotonin 5-HT2A Receptor	~5.0 - 15.0	Data not available
Serotonin Transporter (SERT)	Not Applicable	Data not available
Norepinephrine Transporter (NET)	Not Applicable	Data not available

Note: Ki values can vary depending on the experimental conditions. Data for flupentixol are from various in vitro studies. Specific Ki values for melitracen are not readily available in historical or recent literature.

A positron emission tomography (PET) study in schizophrenic patients treated with flupentixol (5.7 ± 1.4 mg/day) showed a dopamine D2 receptor occupancy of 50-70%, a D1 receptor occupancy of $20 \pm 5\%$, and a 5-HT2A receptor occupancy of $20 \pm 10\%$.^[7] These findings provide in vivo evidence for the multi-receptor engagement of flupentixol.

Pharmacokinetics

Pharmacokinetic studies of the fixed-dose combination have been conducted, with a notable bioequivalence study providing key parameters in healthy Chinese volunteers.^[8]

Table 2: Pharmacokinetic Parameters of Flupentixol and Melitracen in Combination (Single Oral Dose)

Parameter	Flupentixol (0.5 mg)	Melitracen (10 mg)
Tmax (h)	~4.0 - 9.0	~4.0 - 5.0
t _{1/2} (h)	~35 - 53	~19 - 73
Bioavailability (%)	~40	Data not available
Protein Binding (%)	~99	Data not available

Data compiled from multiple sources, including a bioequivalence study.[8][9] Tmax and t_{1/2} can vary between individuals and under different conditions (e.g., fasted vs. fed state).

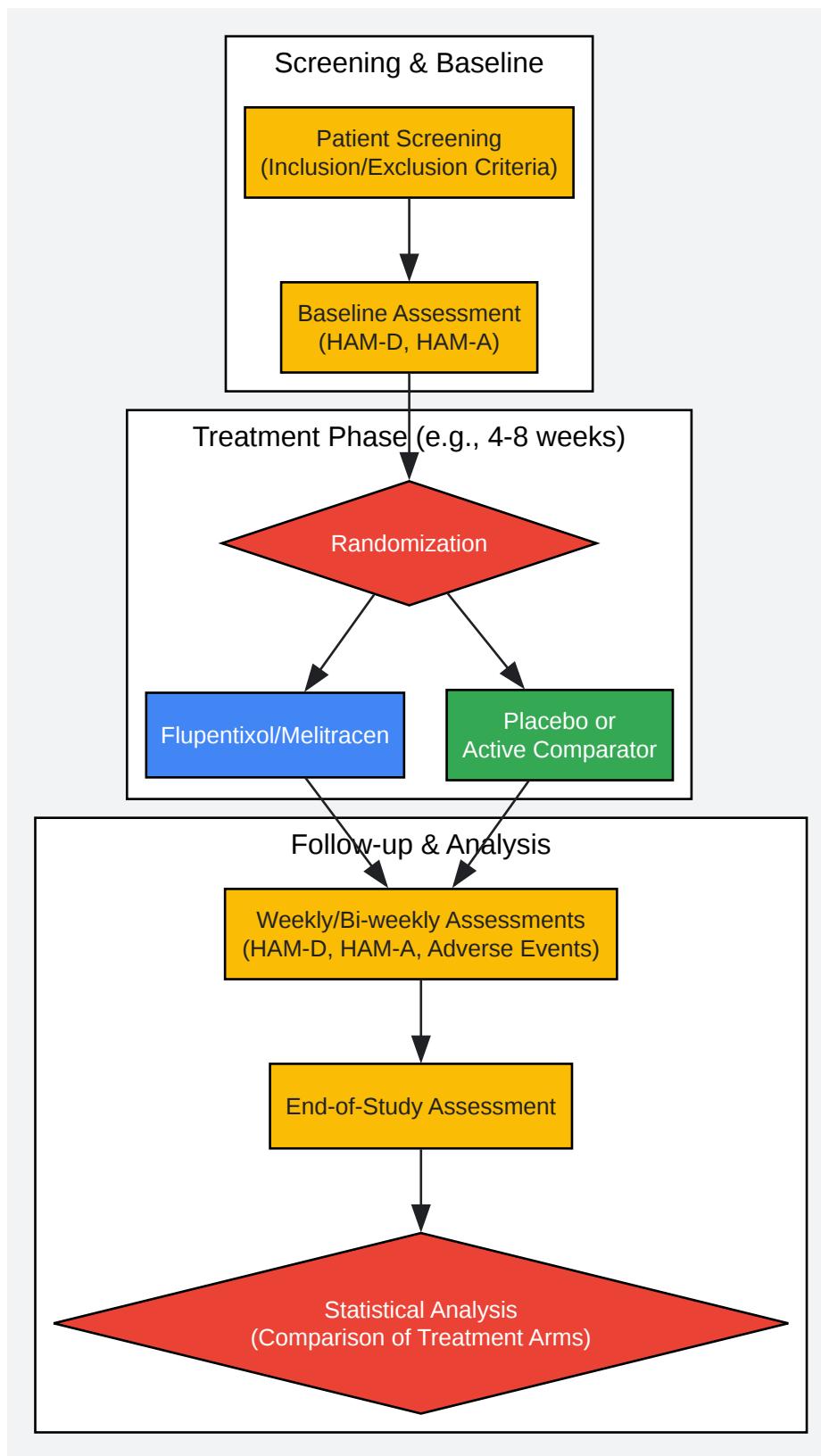
Early Clinical Trials: Assessing Efficacy and Safety

The clinical development of the flupentixol/melitracen combination in the 1970s would have followed the evolving standards for psychopharmacological trials of that era.

Experimental Protocols:

- **Study Design:** Early trials were likely randomized, double-blind, parallel-group, or crossover studies, often with a placebo or an active comparator arm (e.g., another tricyclic antidepressant).[10]
- **Patient Population:** Patients diagnosed with depressive neurosis, psychogenic depression, or depression with comorbid anxiety would have been the primary target population.[2]
- **Efficacy Assessment:** The primary efficacy endpoints would have been changes from baseline in clinician-rated scales of depression and anxiety.
 - **Hamilton Depression Rating Scale (HDRS/HAM-D):** Published in 1960, the HAM-D was a widely used instrument to assess the severity of depression in clinical trials.[11][12] It typically consists of 17 or 21 items rated by a clinician based on a patient interview.
 - **Hamilton Anxiety Rating Scale (HAM-A):** Published in 1959, the HAM-A was a standard tool for measuring the severity of anxiety symptoms.[13][14] It comprises 14 items that assess both psychic and somatic anxiety.

Logical Flow of a 1970s Antidepressant Clinical Trial



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Figure 3: A generalized workflow for a 1970s antidepressant clinical trial.

While the specific results of the pivotal trials from the 1970s are not readily available in contemporary databases, a 1998 open-label study in India on patients with major depressive disorders reported that a regimen of two tablets daily for one week followed by one tablet daily for three weeks was effective in mild to moderate depression.[\[15\]](#) More recent studies have continued to explore the efficacy of the combination in various conditions, including functional dyspepsia and persistent idiopathic facial pain, often demonstrating a rapid onset of action and good tolerability.[\[5\]](#)[\[16\]](#)

Regulatory Status and Market Presence

The flupentixol/melitracen combination has a varied regulatory history. While it gained approval in numerous countries, particularly in Asia and Europe, it was notably never approved for use in its country of origin, Denmark, nor in the United States.[\[1\]](#) In India, its approval in 1998 was later scrutinized, leading to a temporary ban due to a perceived lack of comprehensive clinical trial data from the initial approval process.[\[11\]](#)[\[15\]](#) Despite this, the combination remains widely used in several countries.[\[1\]](#)

Conclusion

The development of the flupentixol/melitracen combination was a product of its time, leveraging the growing understanding of the neurochemical basis of depression and anxiety. The rationale of combining a low-dose antipsychotic for its anxiolytic properties with a tricyclic antidepressant was a logical step in the pursuit of more effective and broader-spectrum treatments. While the detailed historical data from its initial development in the late 1960s and early 1970s are not as accessible as for more modern pharmaceuticals, this technical guide provides a comprehensive overview based on available information. For today's researchers, the story of flupentixol/melitracen offers a valuable case study in the evolution of psychopharmacology and the enduring strategy of combination therapy to address complex psychiatric disorders.

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